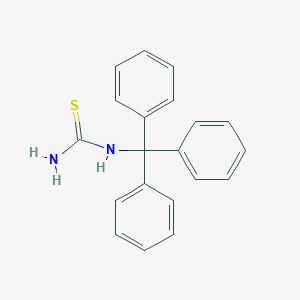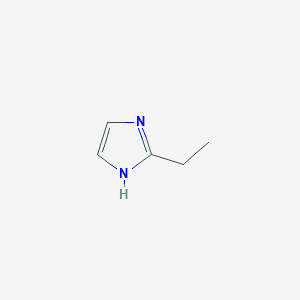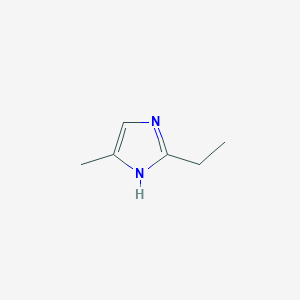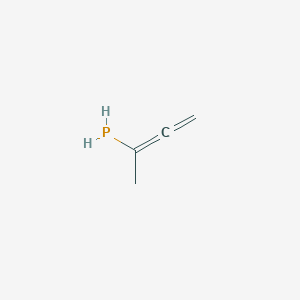
Phosphine, (1-methyl-1,2-propadienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, also known as PH3, is a colorless, flammable, and toxic gas that is commonly used in various scientific research applications. One of its derivatives, (1-methyl-1,2-propadienyl)-, is a compound that has gained significant attention due to its unique properties and potential applications. In
Wissenschaftliche Forschungsanwendungen
(1-methyl-1,2-propadienyl)- has several scientific research applications, including its use as a ligand in coordination chemistry, as a precursor in organic synthesis, and as a reactant in catalytic reactions. It is also used as a building block for the synthesis of various compounds, including heterocyclic compounds and natural products.
Wirkmechanismus
The mechanism of action of (1-methyl-1,2-propadienyl)- is not fully understood. However, it is believed that it acts as a nucleophile in various reactions due to the presence of a lone pair of electrons on the phosphorus atom. It can also act as a chelating agent, forming coordination complexes with metal ions.
Biochemische Und Physiologische Effekte
(1-methyl-1,2-propadienyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause respiratory failure, liver damage, and other adverse effects. Therefore, it should be handled with caution in laboratory settings.
Vorteile Und Einschränkungen Für Laborexperimente
(1-methyl-1,2-propadienyl)- has several advantages for lab experiments, including its high reactivity, which makes it useful in various chemical reactions. However, its toxicity and flammability make it challenging to handle and require special precautions to be taken.
Zukünftige Richtungen
There are several future directions for the use of (1-methyl-1,2-propadienyl)- in scientific research. One potential area of research is the development of new synthetic methods for the compound and its derivatives. Another area of research is the exploration of its potential applications in catalysis and as a building block for the synthesis of new compounds. Additionally, there is a need for further studies to understand the biochemical and physiological effects of (1-methyl-1,2-propadienyl)- and its derivatives.
In conclusion, (1-methyl-1,2-propadienyl)- is a compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
Synthesemethoden
(1-methyl-1,2-propadienyl)- is a compound that can be synthesized using various methods. One of the most common methods is the reaction of methyl propiolate with lithium diisopropylamide (LDA) in the presence of phosphorus trichloride (PCl3). This reaction results in the formation of (1-methyl-1,2-propadienyl)- and lithium chloride as a byproduct.
Eigenschaften
CAS-Nummer |
133672-88-5 |
|---|---|
Produktname |
Phosphine, (1-methyl-1,2-propadienyl)- |
Molekularformel |
C4H7P |
Molekulargewicht |
86.07 g/mol |
IUPAC-Name |
but-3-en-2-ylidenephosphane |
InChI |
InChI=1S/C4H7P/c1-3-4(2)5/h3,5H,1H2,2H3 |
InChI-Schlüssel |
FJMSLUMCPHPSBT-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=C=C)P |
SMILES |
CC(=P)C=C |
Kanonische SMILES |
CC(=C=C)P |
Synonyme |
Phosphine, (1-methyl-1,2-propadienyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



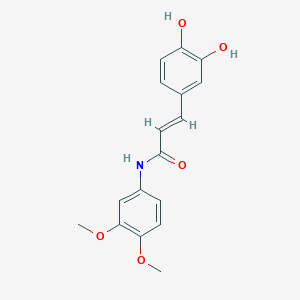
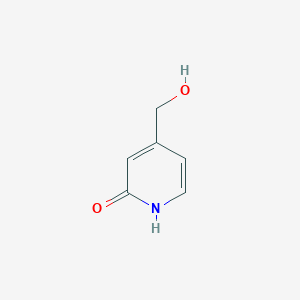
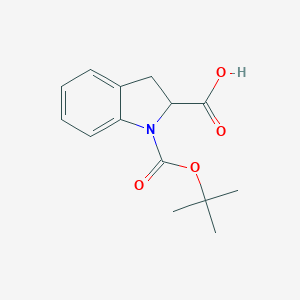
![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)
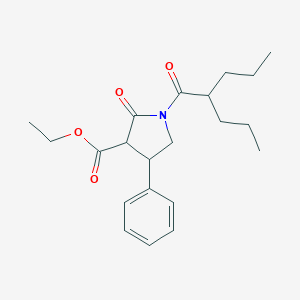

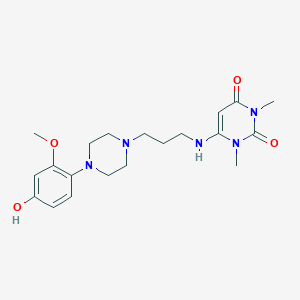

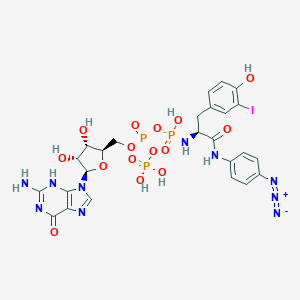
![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)
![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)
